molecular formula C10H17Br B13190302 ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Cat. No.: B13190302
M. Wt: 217.15 g/mol
InChI Key: VTNQQMRZOZORJD-UHFFFAOYSA-N
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Description

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is a specialized organic compound that serves as a valuable intermediate in synthetic organic chemistry and pharmaceutical research. Its molecular structure incorporates both a strained cyclopropane ring and a cyclopentane ring, linked by a bromomethyl functional group. This configuration makes the compound particularly useful for exploratory synthesis. The primary research value of this reagent lies in its reactivity as an alkylating agent. The bromine atom is a good leaving group, enabling efficient nucleophilic substitution reactions. This allows researchers to introduce the (cyclopropylmethyl)cyclopentane moiety into more complex molecules. Such structural features are of interest in the development of novel compounds for various research applications. Furthermore, the cyclopropane ring can be utilized in ring-opening reactions or as a conformational constraint in molecular design. This compound is provided exclusively for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the product's safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylcyclopentane

InChI

InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2

InChI Key

VTNQQMRZOZORJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethyl or related alcohol precursors, followed by attachment to the cyclopentane ring, or direct functionalization of a cyclopentane derivative bearing a cyclopropylmethyl substituent. The key step is the selective introduction of the bromomethyl group under conditions that avoid ring opening or side reactions due to the strain in the cyclopropyl ring.

Bromination of Cyclopropylmethanol Derivatives

A well-documented approach to preparing bromomethylcyclopropane derivatives involves the bromination of cyclopropylmethanol or its analogs using a combination of triarylphosphites and bromine in polar aprotic solvents. This method is notable for its high selectivity and yields, as well as the ability to produce high-purity products suitable for industrial-scale synthesis.

Triarylphosphite-Mediated Bromination
  • Reagents: Triphenylphosphite or other triarylphosphites, bromine, and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
  • Conditions: The triarylphosphite is solubilized in the solvent at temperatures below 15 °C. Bromine is added slowly while maintaining the temperature to prevent side reactions. After the initial reaction, the temperature is further lowered to below 0 °C before adding cyclopropylmethanol.
  • Mechanism: The triarylphosphite reacts with bromine to form an oxyphosphonium intermediate, which facilitates the substitution of the hydroxyl group in cyclopropylmethanol with a bromine atom, yielding bromomethylcyclopropane.
  • Advantages: This method minimizes by-products such as bromoalkenes, which are difficult to separate due to similar boiling points, and allows for high purity (above 97%) and good yields (~77.5%).
Reaction Parameters and Optimization
Parameter Typical Range/Value Notes
Triarylphosphite amount 0.9 to 2 equivalents Triphenylphosphite preferred for solubility and reactivity
Bromine amount 1 to 1.3 equivalents Slight excess to ensure complete reaction
Solvent volume 4 to 8 volumes Polar aprotic solvents like DMF, DMSO, or sulfolane
Temperature (initial) < 15 °C Controls reaction rate and limits side reactions
Temperature (post-bromination) < 0 °C (preferably -10 to -5 °C) Ensures controlled addition of cyclopropylmethanol and limits ring-opening side reactions
Reaction time Several hours (e.g., 4 hours for bromine addition) Slow addition of bromine critical for selectivity

Attachment to Cyclopentane Ring

The final compound, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane , can be synthesized by introducing the bromomethylcyclopropylmethyl group onto a cyclopentane scaffold. While detailed stepwise procedures are less documented, the following approaches are generally applicable:

  • Nucleophilic substitution: Using a cyclopropylmethyl bromide intermediate to alkylate a cyclopentane derivative bearing a suitable nucleophile.
  • Etherification or related coupling: Formation of an ether or other linkage between a cyclopropylmethanol derivative and a cyclopentane functional group, followed by bromination at the methyl position.

Optimization of these steps may involve advanced techniques such as continuous flow reactors to improve control over reaction parameters and purification methods like distillation and recrystallization to enhance product purity.

Comparative Data Table of Bromination Methods for Cyclopropylmethyl Derivatives

Method Reagents & Solvents Temperature Conditions Yield (%) Purity (%) Notes
Triphenylphosphine + Br2 in N-methylacetamide Triphenylphosphine, bromine, N-methylacetamide Room temp to -10 °C 77.5 >97 Classic method with good yield and purity; 0.6% open-chain halogenoalkanes by-product
Triarylphosphite + Br2 in DMF/DMSO/Sulfolane Triphenylphosphite, bromine, DMF/DMSO/sulfolane <15 °C initial, then <0 °C High High Industrially scalable; minimizes impurities; improved solubility of phosphite in polar solvents
Dimethylbromosulfonium bromide Dimethylbromosulfonium bromide Variable Moderate Moderate Produces more by-products; less selective
Tribromophosphine bromination Tribromophosphine, bromine Variable Low Low Older method; significant impurities

Research Findings and Notes

  • The use of triarylphosphites, especially triphenylphosphite, in combination with bromine and polar aprotic solvents represents a significant advancement in the synthesis of bromomethylcyclopropane derivatives due to enhanced solubility and reactivity, enabling higher concentrations and better yields.
  • Controlling reaction temperature is critical to prevent the exothermic ring-opening side reactions typical of strained cyclopropyl rings.
  • Purification often involves distillation under reduced pressure and recrystallization to achieve high purity suitable for further synthetic applications.
  • The bromomethylcyclopropane intermediates are typically used in the final steps of synthesis to avoid degradation of the strained ring during earlier synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s derivatives have shown potential in biological systems, including antibacterial and antiviral activities. Research is ongoing to explore its use in drug development and enzyme inhibition studies .

Industry

In the industrial sector, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of molecular pathways. The cyclopropyl ring’s strain energy can also influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

1-Bromopentane (CAS 110-53-2)

Structural Differences :

  • 1-Bromopentane : Linear primary alkyl bromide (C₅H₁₁Br).
  • Target Compound : Bicyclic structure with bromine on a cyclopropane-attached methyl group.

Reactivity :

  • 1-Bromopentane undergoes nucleophilic substitution (SN2) due to its primary bromide .
  • The target compound’s bromine is sterically hindered by the cyclopropane and cyclopentane rings, favoring SN1 or elimination pathways.

Physical Properties :

Property 1-Bromopentane ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane (Inferred)
Molecular Formula C₅H₁₁Br C₉H₁₄Br (estimated)
Molecular Weight 151.05 g/mol ~202.11 g/mol
Boiling Point 129–131°C Likely higher due to bicyclic structure

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7)

Structural Differences :

  • Trifluoromethyl Compound : Cyclopentane with bromomethyl and trifluoromethyl groups (C₇H₁₀BrF₃).
  • Target Compound : Cyclopropane introduces ring strain; lacks fluorine substituents.

Electronic Effects :

  • The trifluoromethyl group in the former exerts strong electron-withdrawing effects, stabilizing adjacent bromine .
  • The target’s cyclopropane induces angle strain, increasing reactivity.

Physical Properties :

Property 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane Target Compound (Inferred)
Molecular Formula C₇H₁₀BrF₃ C₉H₁₄Br
Molecular Weight 231.05 g/mol ~202.11 g/mol
Key Feature Fluorine-enhanced stability High strain-driven reactivity

1-Methylcyclopentanol (CAS 1462-03-9)

Functional Group Contrast :

  • 1-Methylcyclopentanol: Cyclic alcohol (C₆H₁₂O).
  • Target Compound : Brominated bicyclic hydrocarbon.

Reactivity and Solubility :

  • 1-Methylcyclopentanol participates in alcohol-specific reactions (e.g., oxidation, esterification) .
  • The target’s bromine makes it hydrophobic and reactive in alkylation.

Physical Properties :

Property 1-Methylcyclopentanol Target Compound (Inferred)
Molecular Formula C₆H₁₂O C₉H₁₄Br
Molecular Weight 100.16 g/mol ~202.11 g/mol
Boiling Point ~160°C Higher (nonpolar structure)

Research Findings and Key Insights

  • Reactivity Hierarchy : The target compound’s cyclopropane ring likely enhances reactivity compared to cyclopentane derivatives. For example, ring-opening reactions may proceed faster than in 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane .
  • Thermodynamic Stability : The trifluoromethyl group in the cyclopentane derivative stabilizes the molecule via electron withdrawal, whereas the target’s cyclopropane introduces destabilizing strain .
  • Synthetic Utility : Brominated compounds like the target and 1-Bromopentane serve as alkylation agents, but steric effects in the target may limit its use in SN2 pathways .

Biological Activity

The compound ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane , also referred to as 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane, is an organic molecule characterized by a unique structural arrangement that includes a bromomethyl group attached to a cyclopropyl ring, which is further linked to a cyclopentane structure. This configuration suggests potential biological activity, although specific data on its effects remains limited.

Structural Characteristics

The molecular formula for this compound is C8H13BrC_8H_{13}Br, and it features distinct components that may influence its biological interactions:

  • Bromomethyl Group : Enhances lipophilicity and may affect receptor binding.
  • Cyclopropyl Structure : Potentially alters pharmacokinetics and dynamics.

The unique architecture of this compound makes it a subject of interest in medicinal chemistry and related fields.

Potential Biological Interactions

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
CyclopropylmethylcyclopentaneLacks the bromomethyl groupLess reactive due to absence of bromine
1-Bromo-1-methylcyclopentaneSimilar structure but lacks cyclopropylDifferent reactivity and biological activity
Cyclopropylmethyl bromideContains bromomethyl but lacks cyclopentaneDifferent chemical properties due to ring structure

Synthesis Methods

The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. Common methods include:

  • Electrophilic Bromination : Utilizing molecular bromine in an organic solvent.
  • Continuous Flow Reactors : Employed for enhanced efficiency and scalability in industrial settings.

These methods allow for the formation of derivatives that could enhance understanding of the compound's reactivity and potential applications.

Case Studies and Research Findings

Research on structurally similar compounds indicates that the presence of halogens, particularly bromine, can significantly influence biological activity. For instance:

  • Bromo Compounds in Organic Synthesis : Brominated compounds are frequently used as intermediates in organic synthesis due to their reactivity .
  • Binding Studies : Systematic binding studies have shown that cycloalkyl groups can affect the affinity of compounds for carbohydrate receptors, suggesting a similar potential for ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane .

Further investigation into the interactions between this compound and specific biological targets is essential to elucidate its pharmacological profile.

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